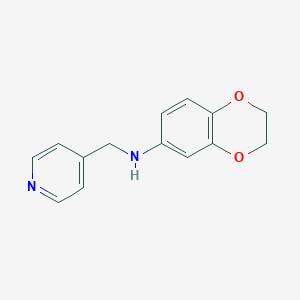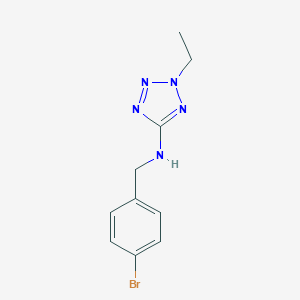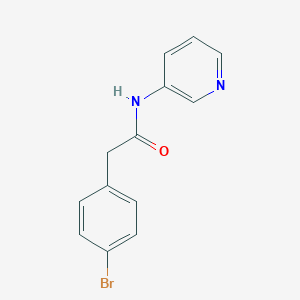
2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide, also known as BPA, is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. In cancer cells, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. In addition, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has also been found to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer and other diseases. In addition, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, including its high solubility in various solvents, its stability under physiological conditions, and its ability to inhibit multiple targets. However, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide also has some limitations, including its potential toxicity and its limited bioavailability in vivo. These limitations need to be considered when designing experiments using 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide.
未来方向
There are several future directions for research on 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to produce higher yields and purity. Additionally, the development of new analogs of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide with improved bioavailability and selectivity could lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide is a chemical compound that has shown promise in the treatment of various diseases. Its synthesis method has been optimized to produce high yields of pure 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to inhibit the growth of cancer cells, reduce inflammation, and have potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has several advantages for lab experiments, but also has some limitations that need to be considered. Future research on 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide could lead to the discovery of more effective therapeutic agents.
合成方法
The synthesis of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide involves the reaction of 4-bromobenzoyl chloride with pyridine-3-amine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide. This synthesis method has been optimized to produce high yields of 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide with good purity.
科学研究应用
2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenyl)-N-(pyridin-3-yl)acetamide has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by reducing the accumulation of beta-amyloid plaques in the brain.
属性
分子式 |
C13H11BrN2O |
|---|---|
分子量 |
291.14 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H11BrN2O/c14-11-5-3-10(4-6-11)8-13(17)16-12-2-1-7-15-9-12/h1-7,9H,8H2,(H,16,17) |
InChI 键 |
BWPDZEHIKDDBIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Br |
规范 SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




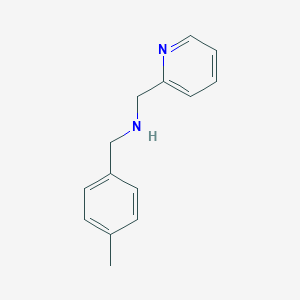

![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
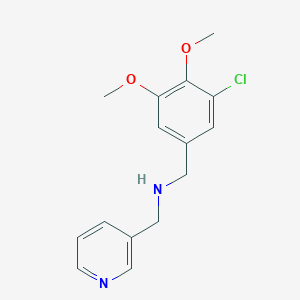
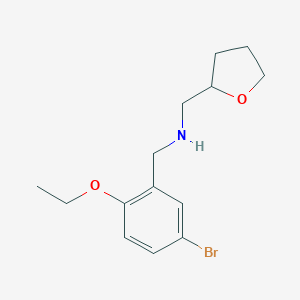
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
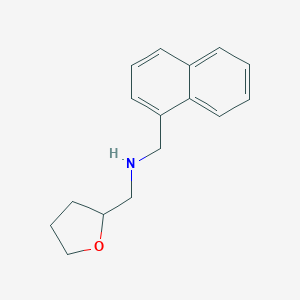
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
